Cas no 1344405-08-8 ((2S)-4-(2,6-difluorophenyl)butan-2-amine)
(2S)-4-(2,6-difluorophenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-(2,6-difluorophenyl)butan-2-amine
- EN300-1827375
- 1344405-08-8
-
- Inchi: 1S/C10H13F2N/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7H,5-6,13H2,1H3/t7-/m0/s1
- InChI Key: CIQBLRRBNYXOPL-ZETCQYMHSA-N
- SMILES: FC1C=CC=C(C=1CC[C@H](C)N)F
Computed Properties
- Exact Mass: 185.10160574g/mol
- Monoisotopic Mass: 185.10160574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
(2S)-4-(2,6-difluorophenyl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1827375-0.05g |
(2S)-4-(2,6-difluorophenyl)butan-2-amine |
1344405-08-8 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1827375-0.1g |
(2S)-4-(2,6-difluorophenyl)butan-2-amine |
1344405-08-8 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1827375-0.25g |
(2S)-4-(2,6-difluorophenyl)butan-2-amine |
1344405-08-8 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1827375-0.5g |
(2S)-4-(2,6-difluorophenyl)butan-2-amine |
1344405-08-8 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1827375-1.0g |
(2S)-4-(2,6-difluorophenyl)butan-2-amine |
1344405-08-8 | 1g |
$1829.0 | 2023-06-02 | ||
| Enamine | EN300-1827375-2.5g |
(2S)-4-(2,6-difluorophenyl)butan-2-amine |
1344405-08-8 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1827375-5.0g |
(2S)-4-(2,6-difluorophenyl)butan-2-amine |
1344405-08-8 | 5g |
$5304.0 | 2023-06-02 | ||
| Enamine | EN300-1827375-10.0g |
(2S)-4-(2,6-difluorophenyl)butan-2-amine |
1344405-08-8 | 10g |
$7866.0 | 2023-06-02 | ||
| Enamine | EN300-1827375-1g |
(2S)-4-(2,6-difluorophenyl)butan-2-amine |
1344405-08-8 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1827375-5g |
(2S)-4-(2,6-difluorophenyl)butan-2-amine |
1344405-08-8 | 5g |
$2858.0 | 2023-09-19 |
(2S)-4-(2,6-difluorophenyl)butan-2-amine Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on (2S)-4-(2,6-difluorophenyl)butan-2-amine
Compound CAS No. 1344405-08-8: (2S)-4-(2,6-Difluorophenyl)butan-2-Amine
The compound with CAS No. 1344405-08-8, known as (2S)-4-(2,6-difluorophenyl)butan-2-amine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule's structure features a chiral center at the second carbon atom of the butanamine backbone, which is substituted with a 2,6-difluorophenyl group. This configuration imparts specific stereochemical properties that are crucial for its biological activity.
Recent studies have highlighted the importance of (2S)-4-(2,6-difluorophenyl)butan-2-amine in various therapeutic areas. For instance, research has demonstrated its potential as a lead compound in the development of novel kinase inhibitors. The presence of the difluorophenyl group enhances the molecule's ability to interact with target proteins through hydrogen bonding and hydrophobic interactions. This makes it a promising candidate for modulating enzyme activity in diseases such as cancer and inflammatory disorders.
Moreover, the stereochemistry of this compound plays a pivotal role in its pharmacokinetic profile. The (2S) configuration ensures optimal absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug efficacy. Advanced computational modeling techniques have been employed to predict the molecule's behavior in biological systems, further corroborating its suitability for therapeutic applications.
In terms of synthesis, (2S)-4-(2,6-difluorophenyl)butan-2-amine can be prepared via a variety of methods, including asymmetric catalysis and enantioselective synthesis. These methods allow for the precise control of stereochemistry, ensuring high enantiomeric excess in the final product. The use of environmentally friendly reagents and conditions has also been explored to align with green chemistry principles.
Recent advancements in analytical techniques have enabled detailed characterization of this compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. These analyses are critical for ensuring the reliability of experimental results in preclinical studies.
The application of (2S)-4-(2,6-difluorophenyl)butan-2-amine extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics and advanced materials development. Researchers are investigating its potential as a building block for constructing functional materials with tailored properties.
In conclusion, CAS No. 1344405-08-8 represents a versatile and promising compound with wide-ranging applications across multiple disciplines. Its stereochemical integrity, combined with advanced synthetic and analytical methodologies, positions it as a key player in future scientific innovations.
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